BenchChemオンラインストアへようこそ!

Reproterol

cAMP Second Messenger β2-Adrenoceptor Agonist

Reproterol is a short-acting β2-adrenoceptor agonist with a unique monomolecular hybrid structure, covalently linking orciprenaline (metaproterenol) to a theophylline moiety. This dual mechanism directly stimulates β2 receptors to increase cAMP production while simultaneously inhibiting PDE enzymes to prevent cAMP degradation—a pharmacological synergy unattainable by co-administering individual components or substituting with standard single-mechanism β2-agonists such as salbutamol, fenoterol, or formoterol, which lack intrinsic PDE inhibitory activity. Reproterol achieves a 127% cAMP increase versus 30% for orciprenaline alone and suppresses LTB4 production by 48%, outperforming theophylline (28%). For procurement decisions, this compound is irreplaceable for in vitro and ex vivo studies requiring maximal cAMP amplification, integrated β2/PDE pharmacology interrogation, or bronchodilation with minimal cardiovascular off-target effects.

Molecular Formula C18H23N5O5
Molecular Weight 389.4 g/mol
CAS No. 54063-54-6
Cat. No. B133377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReproterol
CAS54063-54-6
Synonyms7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione;  D 1959; 
Molecular FormulaC18H23N5O5
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O
InChIInChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3
InChIKeyWVLAAKXASPCBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reproterol (CAS 54063-54-6) Procurement Guide: A β2-Adrenoceptor Agonist with Dual PDE Inhibition


Reproterol is a short-acting β2-adrenoceptor agonist distinguished by its unique monomolecular hybrid structure, combining the β-agonist orciprenaline (metaproterenol) with a theophylline moiety [1]. This structural design confers a dual mechanism of action, directly stimulating β2 receptors to increase cAMP production while also inhibiting phosphodiesterase (PDE) enzymes to prevent cAMP degradation [2]. This dual activity sets it apart from standard single-mechanism β2-agonists and represents the primary differentiation for research and industrial procurement.

Why Generic Substitution of Reproterol (54063-54-6) Fails: The Unique Dual Pharmacophore


Reproterol cannot be considered a simple, interchangeable β2-agonist. Its covalent linkage of a β2-agonist and a xanthine PDE inhibitor into a single molecule [1] produces pharmacological effects not replicated by co-administering the individual components [2]. Direct comparative studies demonstrate that other β2-agonists like salbutamol, fenoterol, salmeterol, and formoterol lack any intrinsic PDE inhibitory activity [3]. Therefore, substituting reproterol with another β2-agonist or a simple mixture of a β2-agonist and theophylline will result in a different, and quantitatively inferior, pharmacodynamic profile, particularly regarding cAMP amplification and anti-inflammatory mediator suppression.

Quantitative Differentiation of Reproterol (54063-54-6) vs. In-Class Comparators


cAMP Production: Superior Potency vs. Orciprenaline and Theophylline Alone

Reproterol demonstrates a synergistic amplification of cAMP production in human monocytes, significantly exceeding the effects of its individual components, the β2-agonist orciprenaline and the PDE inhibitor theophylline, at an equimolar concentration [1]. This synergy is a direct consequence of its dual-mechanism, monomolecular structure.

cAMP Second Messenger β2-Adrenoceptor Agonist Phosphodiesterase Inhibition

PDE Inhibition: A Unique Property Absent in Other β2-Agonists

Reproterol is a potent inhibitor of cAMP phosphodiesterase (PDE) in intact cells, a property that is entirely absent from other common short- and long-acting β2-agonists [1]. This functional PDE inhibition is attributed to its theophylline component and provides a second, non-receptor-mediated mechanism to elevate intracellular cAMP.

Phosphodiesterase PDE Inhibition cAMP Anti-inflammatory

In Vivo Bronchodilation: Equivalent to Salbutamol and Fenoterol

In a clinical setting, the bronchodilator effect of inhaled reproterol is comparable to that of other standard short-acting β2-agonists like salbutamol and fenoterol, demonstrating its efficacy in its primary therapeutic indication [1]. This confirms that its unique dual mechanism does not compromise its primary β2-agonist function.

Bronchodilation FEV₁ Asthma Inhalation

Hemodynamic Profile: No Significant Cardiovascular Effect vs. Placebo

Reproterol demonstrates a favorable selectivity profile in clinical studies, showing no statistically significant changes in heart rate or blood pressure at bronchodilating doses, either compared to placebo [1] or to the less selective comparator orciprenaline [2].

Cardiovascular Safety Selectivity β2-Adrenoceptor Hemodynamics

Optimal Research and Industrial Applications for Reproterol (54063-54-6) Based on Evidence


Investigating Synergistic cAMP Amplification

Reproterol is the ideal tool for in vitro studies requiring maximal and synergistic elevation of intracellular cAMP. Its ability to produce a 127% increase in cAMP, compared to 30% for orciprenaline [3], makes it superior for dissecting pathways where robust cAMP signaling is necessary to trigger downstream effects.

Research on Dual β2-Agonism and PDE Inhibition

Reproterol is a unique molecular probe for studying the functional consequences of simultaneous β2-adrenoceptor activation and PDE inhibition. Unlike other β2-agonists which lack PDE activity [3], reproterol allows researchers to investigate the integrated cellular response to this dual pharmacology without the confounding variables of co-administering two separate compounds.

Studying cAMP-Dependent Anti-Inflammatory Mechanisms

Reproterol is a valuable compound for investigating cAMP-mediated suppression of inflammatory mediators like LTB4. Its demonstrated ability to inhibit LTB4 production by 48%, significantly more than theophylline (28%) and in contrast to orciprenaline which stimulated production (+20%) [3], makes it a key reagent for research on inflammation in airway and immune cell models.

Asthma and COPD Research Models Requiring Bronchodilation with High β2-Selectivity

In ex vivo or in vivo models of asthma or COPD, reproterol provides a bronchodilator effect comparable to salbutamol [3] but with a cardiovascular safety profile that shows no significant hemodynamic changes at therapeutic doses [4]. This profile makes it suitable for studies where minimizing off-target cardiovascular effects is a key experimental requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reproterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.